Human Androgen Receptor Antagonism: DCXU Ranks Second in Potency Among Linuron Metabolites with an IC50 of 4.3 μM
In the OECD TG 458-compliant AR-EcoScreen™ reporter gene assay, DCXU antagonized the human androgen receptor (hAR) with a relative IC50 of 4.3 μM (95% CI: 3.4–5.6 μM). This places DCXU as the second most potent AR antagonist among the four tested linuron-related compounds: it is approximately 1.5-fold less potent than linuron (IC50 = 2.8 μM, 95% CI: 2.3–3.4 μM) but 2.9-fold more potent than DCA (IC50 = 12.3 μM, 95% CI: 7.3–21.2 μM) and 5.1-fold more potent than DCU (IC50 = 22.0 μM, 95% CI: 16.5–39.8 μM). The potency ranking is Linuron > DCXU > DCA > DCU [1]. The maximum antagonistic efficacy (Emax) of DCXU was 87.2%, compared to 91.4% for linuron, 113.1% for DCA, and 72.7% for DCU [1].
| Evidence Dimension | Human androgen receptor (hAR) antagonism – relative IC50 and Emax |
|---|---|
| Target Compound Data | DCXU IC50 = 4.3 μM [3.4–5.6]; Emax = 87.2% |
| Comparator Or Baseline | Linuron IC50 = 2.8 μM [2.3–3.4], Emax = 91.4%; DCA IC50 = 12.3 μM [7.3–21.2], Emax = 113.1%; DCU IC50 = 22.0 μM [16.5–39.8], Emax = 72.7% |
| Quantified Difference | DCXU is 1.5× less potent than linuron, 2.9× more potent than DCA, and 5.1× more potent than DCU in hAR antagonism |
| Conditions | AR-EcoScreen™ CHO cell line stably transfected with hAR; 24 h exposure; 0.1 nM R1881 as agonist; concentration range 0.4–50 μM; n ≥ 3 independent experiments |
Why This Matters
For in vitro endocrine disruption screening panels, selecting DCXU rather than DCU or DCA as the representative linuron metabolite yields a substantially different AR antagonism potency readout, directly affecting hazard ranking and the calculation of bioanalytical equivalent concentrations in effect-directed analysis.
- [1] Ma, Y., Pedersen, M., & Vinggaard, A. M. (2024). In vitro antiandrogenic effects of the herbicide linuron and its metabolites. Chemosphere, 349, 140773. Table 1; Section 3.1, Fig. 2B. View Source
